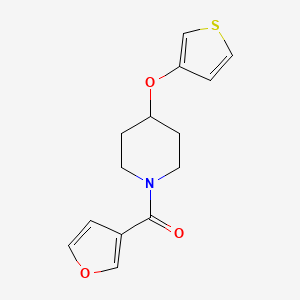

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

説明

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a thiophen-3-yloxy group and at the 1-position with a furan-3-yl carbonyl moiety. The thiophen-3-yloxy group introduces sulfur-based aromaticity, which may enhance interactions with enzymes or receptors through π-stacking or sulfur-specific binding.

特性

IUPAC Name |

furan-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-14(11-3-7-17-9-11)15-5-1-12(2-6-15)18-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGWZTNURWWRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

Coupling Reactions: The final step involves coupling the furan, thiophene, and piperidine rings using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has been investigated for its potential therapeutic properties. Its unique structural features suggest possible interactions with various biological targets, including:

- Receptors : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : The compound may modulate enzyme activity related to inflammation or other disease processes.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess significant anti-tubercular activity against Mycobacterium tuberculosis .

- Antiviral Activity : Thiophene derivatives have been identified as possessing antiviral properties, making this compound a candidate for further exploration in viral infections .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

- Anti-Tubercular Agents : A series of novel substituted derivatives were synthesized and evaluated for their anti-tubercular activity. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising therapeutic potential .

- Antiviral Research : Research has highlighted the efficacy of thiophene-based compounds in antiviral applications, demonstrating their ability to inhibit viral replication in vitro .

作用機序

The mechanism of action of Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and thiophene rings may participate in π-π interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in the target protein.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Key Comparative Insights

Structural Variations and Electronic Effects The thiophen-3-yloxy group in the target compound introduces sulfur, which may enhance π-π interactions compared to oxygen-only analogs like SI-24. This could improve binding to aromatic residues in biological targets .

Biological Activity Trends

- Bulky substituents (e.g., t-butylphenyl in 4PP-6) correlate with anti-tubercular activity, suggesting that hydrophobicity and steric bulk are critical for targeting Mycobacterium tuberculosis . The target’s thiophen-3-yloxy group, while less bulky, may balance hydrophobicity and polarity for broader applicability.

Synthetic Accessibility

- The target compound’s synthesis likely parallels PyBOP-mediated coupling (as in Compound 8), where carboxylic acids (e.g., 3-furoic acid) react with piperidine amines . In contrast, cobalt-catalyzed carbonylation (used for SI-24) offers a streamlined route for simpler analogs .

Physicochemical Properties

- The target’s molecular weight (275.3) is intermediate between SI-24 (177.2) and sulfonyl analogs (337.4), suggesting moderate solubility and membrane permeability. Thiophene’s lipophilicity may enhance cellular uptake compared to purely oxygenated furan derivatives.

生物活性

Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure comprises a furan ring linked to a piperidine moiety via a thiophen-3-yloxy group. This unique arrangement of functional groups may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, structural studies indicate that the presence of the thiophene moiety enhances its interaction with specific proteins involved in signaling pathways .

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antiviral properties. For example, derivatives containing thiophene moieties have shown enhanced activity against viral infections, suggesting that this compound may also possess similar antiviral efficacy .

Case Studies

- Antiviral Efficacy : A study focused on compounds with thiophene groups reported that certain derivatives demonstrated EC50 values as low as 30.57 μM against Tobacco Mosaic Virus (TMV), indicating potent antiviral activity . This suggests that this compound could be explored for its potential as an antiviral agent.

- Inhibition Studies : Inhibition assays conducted on related compounds revealed that modifications in the piperidine and thiophene structures significantly affected their inhibitory activity against specific enzymes. For instance, compounds modified at the C2 position exhibited increased potency, highlighting the importance of structural optimization in enhancing biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiophenol Intermediate : The synthesis begins with the reaction of thiophene derivatives with appropriate halogenating agents to form thiophenol intermediates.

- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines.

- Coupling Reaction : The final step involves coupling the thiophenol derivative with the piperidine ring using nucleophilic substitution reactions, leading to the formation of the target compound.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimized synthetic routes for Furan-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, and how can purity be maximized?

Methodological Answer: Synthesis typically involves coupling reactions between furan and piperidine-thiophene intermediates. For structurally similar methanone derivatives, optimized protocols use K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) under mild conditions (room temperature, 4–6 h), followed by purification via silica gel chromatography with gradients like 5–95% CH₃CN/H₂O . Purity (>95%) is validated using HPLC with retention time analysis and ¹H/¹³C-NMR for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight containers at 15–25°C in a dry, ventilated area. Avoid exposure to strong oxidizers, moisture, or light. Stability under these conditions is inferred from analogous piperidine-methanone derivatives, which decompose into carbon/nitrogen oxides under extreme heat or incompatible materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: ¹H-NMR and ¹³C-NMR are essential for confirming the furan-thiophene-piperidine backbone. For example, ¹H-NMR peaks at δ 6.5–7.5 ppm indicate aromatic protons, while piperidine signals appear at δ 1.5–3.5 ppm. HPLC with UV detection (e.g., 254 nm) ensures purity, and mass spectrometry (exact mass ~342.21 g/mol) verifies molecular integrity .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to neurological targets like mGluR5?

Methodological Answer: Use molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) to model interactions. For related compounds, docking scores ≤−8.0 kcal/mol suggest strong binding to mGluR5’s allosteric site. MD simulations (100 ns) assess stability via root-mean-square deviation (RMSD < 2 Å) and hydrogen bond persistence .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer: Cross-validate in vitro assays (e.g., cAMP modulation) with in vivo models (rodent behavioral tests). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines vs. primary neurons). Normalize data using reference standards like ADX-47273 (mGluR5 positive allosteric modulator) and apply meta-analysis tools (e.g., RevMan) to reconcile variability .

Q. How can researchers assess the compound’s toxicity profile in the absence of direct data?

Methodological Answer: Use in silico tools like ProTox-II or TEST to predict acute toxicity (LD₅₀) and organ-specific risks. Compare structural analogs (e.g., piperidine-methanones with RTECS entries) for shared hazards. In vitro assays (e.g., HepG2 cell viability) and zebrafish embryo models provide preliminary data before rodent studies .

Q. What modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to reduce CYP450-mediated oxidation. For example, fluorinated analogs of benzoylpiperidine derivatives show improved microsomal stability (t₁/₂ > 60 min) while retaining target affinity (Ki < 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。